molecular formula C11H14ClNO B8515526 N-(1-(4-chloromethylphenyl)ethyl)acetamide

N-(1-(4-chloromethylphenyl)ethyl)acetamide

Cat. No. B8515526
M. Wt: 211.69 g/mol
InChI Key: ASKFEIXHTKCBQZ-UHFFFAOYSA-N
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Description

N-(1-(4-chloromethylphenyl)ethyl)acetamide is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69 g/mol. The purity is usually 95%.
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properties

Product Name

N-(1-(4-chloromethylphenyl)ethyl)acetamide

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

N-[1-[4-(chloromethyl)phenyl]ethyl]acetamide

InChI

InChI=1S/C11H14ClNO/c1-8(13-9(2)14)11-5-3-10(7-12)4-6-11/h3-6,8H,7H2,1-2H3,(H,13,14)

InChI Key

ASKFEIXHTKCBQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)CCl)NC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-(4-chloromethylphenyl)ethanol (17 g) in acetonitrile (102 ml) was added dropwise conc. sulfuric acid (5.7 ml) under ice-cooling. The mixture was stirred at 0° C. for 3.5 hr and left standing overnight. The reaction mixture was poured into water and extracted with ethyl acetate. The extract was washed with an aqueous sodium hydrogencarbonate solution and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated to give a white solid. This solid was recrystallized from ethyl acetate-isopropyl ether to give the title compound (17 g) as white crystals.
Quantity
17 g
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reactant
Reaction Step One
Quantity
5.7 mL
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reactant
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102 mL
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of N-(1-(4-formylphenyl)ethyl)acetamide (0.32 g) and sodium borohydride (63 mg) in ethanol (10 ml) was stirred at room temperature for 1 hr. Thereto was added 2N hydrochloric acid (1 ml) to stop the reaction, and the reaction mixture was poured into ice water (100 ml) and extracted with ethyl acetate. The extract was washed successively with saturated sodium hydrogencarbonate solution (500 ml) and saturated brine (500 ml) and dried over anhydrous sodium sulfate. The solvent was evaporated and the obtained residue was purified by silica gel column chromatography (elution solvent; hexane:ethyl acetate=2:5, later 1:4) to give N-(1-(4-hydroxymethylphenyl)ethyl)acetamide (100 mg) as a colorless oil. A solution of the obtained N-(1-(4-hydroxymethylphenyl)ethyl)acetamide (100 mg) and thionyl chloride (0.050 ml) in chloroform (5 ml) was stirred at 60° C. for 1 hr. This was diluted with ethyl acetate (100 ml) and poured into a saturated sodium hydrogencarbonate solution (100 ml) to separate the organic layer. The aqueous layer was extracted with ethyl acetate (100 ml) and combined with the organic layer obtained earlier. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated and the obtained residue was purified by silica gel column chromatography (elution solvent; ethyl acetate alone) to give N-(1-(4-chloromethylphenyl)ethyl)acetamide (92 mg) as yellow crystals.
Name
N-(1-(4-hydroxymethylphenyl)ethyl)acetamide
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.05 mL
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reactant
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Quantity
5 mL
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solvent
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100 mL
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reactant
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Quantity
100 mL
Type
solvent
Reaction Step Three

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